Physcion

Description

This compound has been reported in Alternaria porri, Cortinarius canarius, and other organisms with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

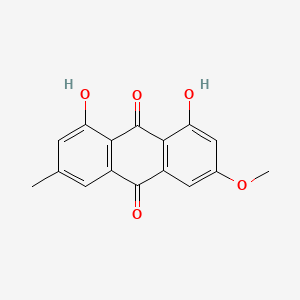

1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-13(11(17)4-7)16(20)14-10(15(9)19)5-8(21-2)6-12(14)18/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWOKTFYGVYKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200101 | |

| Record name | Physcione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-61-9 | |

| Record name | Physcion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physcione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physcion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Physcione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-3-methoxy-6-methylanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSCIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6PT94IV61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physcion: A Technical Guide to Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion, also known as parietin, is a naturally occurring anthraquinone that has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, antifungal, and anticancer properties. It is commercially approved as an herbal fungicide for controlling powdery mildew on plants. This technical guide provides an in-depth overview of the natural sources of this compound and the intricate biosynthetic pathways responsible for its production in various organisms.

Natural Sources of this compound

This compound is a secondary metabolite found across different biological kingdoms, including plants, fungi, and lichens. Its presence is particularly notable in the following species:

-

Plants: this compound is a characteristic component of the traditional herb rhubarb, found in the roots and rhizomes of various Rheum species such as Rheum palmatum (Chinese Rhubarb) and Rheum tanguticum.[1][2][3] It is also found in other plant families, including Rhamnaceae (Rhamnus species), Fabaceae, and Polygonaceae.

-

Fungi: A significant number of fungal species are known to produce this compound. These include terrestrial and marine-derived fungi such as Aspergillus chevalieri, Aspergillus terreus, Aspergillus nidulans, and Microsporum sp.[4][5][6] The mushroom genus Cortinarius also produces this compound.[5]

-

Lichens: Certain lichen species are also sources of this anthraquinone.

While widely distributed, the concentration of this compound in natural sources, particularly plants, can be quite low, which presents challenges for large-scale extraction.[5]

Quantitative Yields of this compound

The yield of this compound varies dramatically depending on the source and the production method (natural extraction vs. microbial fermentation). Engineered microbial systems have shown significant promise for high-titer production, far exceeding what is typically achievable from plant extraction.

| Source Organism | Production Method | Reported Yield | Reference |

| Rheum palmatum (Rhubarb) | Plant Extraction | 0.01–0.2% of root dry weight | [5] |

| Senna occidentalis (Aerial parts) | Ultrasound-Assisted Extraction | ~2.43% w/w of dried extract | [7][8] |

| Aspergillus nidulans (Engineered) | Shake-Flask Fermentation | 64.6 mg/L | [6][9][10] |

| Aspergillus chevalieri (Engineered) | Shake-Flask Fermentation | 152.81 mg/L | [4] |

| Aspergillus terreus (Engineered) | Fed-Batch Fermentation | 6.3 g/L | [5] |

Biosynthesis Pathways of this compound

This compound is a polyketide, a class of secondary metabolites synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA units, in a process analogous to fatty acid synthesis.[9] The biosynthesis has been primarily elucidated in fungi and involves a multi-step enzymatic cascade.

The core pathway proceeds as follows:

-

Polyketide Chain Assembly: The synthesis is initiated by a nonreducing iterative Type I polyketide synthase (NR-iPKS). This enzyme catalyzes the stepwise condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.

-

Cyclization and Aromatization: The highly reactive polyketide chain undergoes a series of cyclization and aromatization reactions to form the core anthraquinone scaffold. This process is often facilitated by a physically discrete metallo-β-lactamase-type thioesterase (MβL-TE).

-

Formation of Emodin: Through spontaneous reactions and the action of decarboxylase enzymes, the cyclized intermediate is converted to emodin, a key precursor to this compound.[9]

-

O-Methylation: The final and defining step is the regiospecific methylation of the C6-hydroxyl group of emodin. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Several OMTs capable of this conversion have been identified, including AcOMT and PhyL.[4][6] This step differentiates this compound from its regioisomer, questin (8-O-methylemodin).

dot

References

- 1. mdpi.com [mdpi.com]

- 2. static.adenuniv.com [static.adenuniv.com]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of this compound and Identification of an O-Methyltransferase with C6-OH Selectivity in Aspergillus chevalieri BYST01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Cortinarius O-methyltransferases for the heterologous production of dermolutein and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mining an O-methyltransferase for de novo biosynthesis of this compound in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Bioactive Properties of Physcion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion, a naturally occurring anthraquinone, has emerged as a compound of significant interest in the fields of pharmacology and drug development.[1][2][3] Extracted from various medicinal plants, it has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3] This technical guide provides a comprehensive overview of the bioactive properties of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Properties

This compound exhibits potent anticancer activity against a variety of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[1][2][3]

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay | Reference |

| MDA-MB-231 | Breast Cancer | 45.4 | 72 | Sulforhodamine B | [4] |

| MCF-7 | Breast Cancer | 203.1 | 24 | MTT | [5] |

| HeLa | Cervical Cancer | 80 | 48 | MTT | [6][7] |

| CNE2 | Nasopharyngeal Carcinoma | ~10-20 | 48 | MTT | [3] |

| A549 | Lung Cancer | 4.12 (NPs) | Not Specified | MTT | [8] |

| HepG2 | Liver Cancer | 2.84 (NPs) | Not Specified | MTT | [8] |

NPs: Nanoparticles

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. This is a critical mechanism for its anticancer effects. In HeLa cervical cancer cells, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, along with the activation of caspase-3. In a study on HeLa cells, at a concentration of 80 µM, over 21% of cells showed inactivation of the Bcl-2 protein, and this increased to over 44% at 300 µM.[6]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. In human nasopharyngeal carcinoma CNE2 cells, this compound treatment at concentrations of 10 and 20 µmol/L for 48 hours resulted in a dose-dependent arrest at the G1 phase of the cell cycle.[3] This was associated with the enhanced expression of p21 and p27 and reduced expression of cyclin D1 and cyclin E.[3]

Induction of Autophagy

In addition to apoptosis, this compound can induce autophagy, a cellular process of self-degradation of components. In CNE2 cells, this compound-induced autophagy was found to be a pro-apoptotic factor, contributing to its overall anticancer effect.[3]

Signaling Pathways

The anticancer effects of this compound are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Properties

This compound demonstrates significant anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.

Inhibition of Inflammatory Mediators

Studies have shown that this compound can downregulate the expression of inflammatory genes induced by tumor necrosis factor-α (TNF-α) in RAW264.7 cells.[9] It also diminishes the levels of inflammatory cytokines in animal models of inflammation.[9]

Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB and MAPK signaling cascades.[9]

Antioxidant Properties

This compound exhibits notable antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes.

Free Radical Scavenging Activity

The antioxidant potential of this compound has been demonstrated through various in vitro assays. The IC50 values for its free radical scavenging activity are presented below.

| Assay | IC50 (µg/mL) | Standard | Standard IC50 (µg/mL) | Reference |

| DPPH | 33.31 | Ascorbic Acid | 23.70 | [8] |

| H2O2 | 22.68 (NPs) | Ascorbic Acid | Not Specified | [8] |

| FRAP | 22.30 (NPs) | Not Specified | Not Specified | [8] |

NPs: Nanoparticles

In one study, at a concentration of 1000 µg/mL, this compound exhibited 51% antioxidant activity in the DPPH assay, while its nanoparticle formulation showed 75% activity.[8]

Antimicrobial Properties

This compound has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.

Antibacterial and Antifungal Activity

This compound is effective against both Gram-positive and Gram-negative bacteria. It has also shown inhibitory effects against several fungal species.

| Organism | Type | Activity | MIC/MBC (µg/mL) | Reference |

| Chlamydia psittaci 6BC | Bacteria | Inhibitory/Bactericidal | 128/256 | Not explicitly cited, but inferred |

| Staphylococcus aureus | Bacteria | Antibacterial | Not Specified | [10] |

| Pseudomonas aeruginosa | Bacteria | Antibacterial | Not Specified | [10] |

| Escherichia coli | Bacteria | Antibacterial | Not Specified | [10] |

| Candida sp. | Fungi | Antifungal | Not Specified | [10] |

| Aspergillus sp. | Fungi | Antifungal | Not Specified | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160, 200, 300 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and PI Staining)

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21, NF-κB, p-MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

DPPH Radical Scavenging Assay

-

Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid is typically used as a positive control.

Minimum Inhibitory Concentration (MIC) Determination

-

Serial Dilution: Prepare a serial two-fold dilution of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a promising natural compound with a diverse range of bioactive properties that warrant further investigation for its therapeutic potential. Its well-documented anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with an increasing understanding of its molecular mechanisms of action, position it as a strong candidate for drug development. The data and protocols presented in this technical guide are intended to facilitate further research and development efforts aimed at harnessing the therapeutic benefits of this compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate the promising in vitro findings into clinical applications.

References

- 1. This compound and this compound 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The anti-breast cancer property of this compound via oxidative stress-mediated mitochondrial apoptosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Potential Anticancer Effects in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preparation, Characterization, and Evaluation of this compound Nanoparticles for Enhanced Oral Bioavailability: An Attempt to Improve Its Antioxidant and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological evaluation of this compound as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - LKT Labs [lktlabs.com]

Physcion's Anti-Cancer Mechanisms: A Technical Guide for Researchers

An in-depth exploration of the molecular pathways and cellular effects of physcion in oncology research.

Introduction

This compound, a naturally occurring anthraquinone, has garnered significant attention in oncological research for its demonstrated anti-tumor properties across a range of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, intended for researchers, scientists, and professionals in drug development. The document details the signaling pathways modulated by this compound, summarizes key quantitative data, and provides methodologies for relevant experimental protocols.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are orchestrated through the modulation of several key signaling pathways, often in a cancer-type specific manner.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cells. This is achieved through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of apoptosis-related proteins.

In human breast cancer cells (MDA-MB-231), this compound treatment leads to the suppression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bid.[1][2] This shift in the balance of Bcl-2 family proteins disrupts the mitochondrial membrane potential, leading to the activation of the caspase cascade.[3] Similarly, in cervical cancer cells (HeLa), this compound induces apoptosis through the activation of caspases 3/7 and a reduction in Bcl-2 protein expression.[4][5] This process is often preceded by an increase in intracellular reactive oxygen species (ROS).[4][5] In hepatocellular carcinoma (HCC), this compound-induced apoptosis is mediated by the upregulation of miR-370.[6]

Cell Cycle Arrest

A key mechanism of this compound's anti-proliferative effect is its ability to halt the cell cycle, predominantly at the G0/G1 phase.[1][2][4][5] This arrest prevents cancer cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation.

In MDA-MB-231 breast cancer cells, this compound-induced G0/G1 arrest is associated with the downregulation of key cell cycle regulatory proteins, including Cyclin D1, Cyclin A, Cyclin-Dependent Kinase 4 (CDK4), and CDK2.[1][2] The downregulation of the Cyclin D1/CDK4 complex prevents the phosphorylation of the retinoblastoma (Rb) protein, a critical step for the G1/S transition.[2]

Inhibition of Metastasis

This compound has been shown to effectively inhibit the metastatic potential of cancer cells by targeting the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell migration and invasion.[1]

In human colorectal cancer cells (SW620), this compound inhibits cell adhesion, migration, and invasion at concentrations that do not affect cell viability.[1] This is accompanied by an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, vimentin, and fibronectin.[1] The underlying mechanism involves the activation of the ROS/AMPK/GSK3β signaling pathway, which leads to the suppression of the transcription factor SOX2, a key regulator of EMT.[1] A derivative of this compound, this compound 8-O-β-glucopyranoside, has also been shown to prevent hypoxia-induced EMT in colorectal cancer cells by modulating the PTEN/Akt/HIF-1α pathway.[7]

Induction of Autophagy and Oxidative Stress

In some cancer cell types, this compound's mechanism of action involves the induction of autophagy and oxidative stress. In HeLa cervical cancer cells, this compound treatment leads to an increase in the number of lysosomes and autophagic vacuoles, along with an upregulation of the autophagy marker LC3.[4][5] This is correlated with an increase in reactive oxygen species (ROS), suggesting that this compound-induced oxidative stress may trigger autophagy and subsequent apoptosis.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound on cancer cells, including IC50 values and effects on cell cycle distribution.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Assay |

| MDA-MB-231 | Breast Cancer | Not explicitly stated, but significant anti-proliferative activity observed at various concentrations. | 72 | Sulforhodamine B assay |

| HeLa | Cervical Cancer | Concentration-dependent inhibition of viability observed from 80 µM to 300 µM. | Not specified | MTT assay |

| SW620 | Colorectal Cancer | 2.5 and 5 µM showed inhibition of adhesion, migration, and invasion without affecting viability. | Not specified | Not applicable |

| MCF-7 | Breast Cancer | 203.1 | 24 | Not specified |

| Huh7-SR | Sorafenib-resistant Hepatocellular Carcinoma | Synergistic effect with sorafenib. | Not specified | Not specified |

| HepG2-SR | Sorafenib-resistant Hepatocellular Carcinoma | Synergistic effect with sorafenib. | Not specified | Not specified |

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |

| This compound | Markedly induced accumulation | Decreased | Data not available in abstract |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in cancer cells.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound's anti-cancer effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.[8][9][10][11]

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160, 300 µM) for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[12][13]

Protocol:

-

Seed cancer cells in a 6-well plate and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in this compound-regulated signaling pathways.

Principle: Western blotting is a technique used to separate proteins by size using gel electrophoresis, transfer them to a membrane, and then detect specific proteins using antibodies.

Protocol:

-

Treat cancer cells with this compound for the desired time and concentrations.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Cyclin D1, CDK4, Bcl-2, E-cadherin) overnight at 4°C.[14][15][16][17]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the protein expression levels.

Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on the migratory and invasive capabilities of cancer cells.

a) Wound Healing (Scratch) Assay: [18][19][20][21]

Principle: This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.

Protocol:

-

Grow cancer cells to a confluent monolayer in a 6-well plate.

-

Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

-

Wash with PBS to remove detached cells and replace with fresh medium containing this compound at non-toxic concentrations.

-

Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours).

-

Measure the wound area at each time point and calculate the percentage of wound closure.

b) Transwell Invasion Assay: [22][23][24][25]

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (e.g., Matrigel) in response to a chemoattractant.

Protocol:

-

Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

-

Resuspend cancer cells in serum-free medium and seed them into the upper chamber.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add this compound to both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invaded cells on the lower surface of the membrane with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

Xenograft Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.[26][27]

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored over time.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of nude mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomly assign the mice to control and treatment groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses and schedules.

-

Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).

-

At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by targeting multiple key cellular processes and signaling pathways involved in tumor growth and progression. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on metastasis, makes it a promising candidate for further preclinical and clinical investigation. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound in the fight against cancer.

References

- 1. This compound inhibits the metastatic potential of human colorectal cancer SW620 cells in vitro by suppressing the transcription factor SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Cell Cycle Arrest and Apoptosis by this compound, an Anthraquinone Isolated From Rhubarb (Rhizomes of Rheum tanguticum), in MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Induces Potential Anticancer Effects in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Induces Potential Anticancer Effects in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound 8-O-β-glucopyranoside prevents hypoxia-induced epithelial-mesenchymal transition in colorectal cancer HCT116 cells by modulating EMMPRIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6 Areas Of Consideration For Flow Cytometry Cell Cycle Analysis - ExpertCytometry [expertcytometry.com]

- 14. Over‐expression of cyclin D1 regulates Cdk4 protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin D1 Antibody | Cell Signaling Technology [cellsignal.com]

- 16. researchgate.net [researchgate.net]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Wound healing assay - Wikipedia [en.wikipedia.org]

- 19. Wound-healing assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. snapcyte.com [snapcyte.com]

- 25. corning.com [corning.com]

- 26. This compound increases the sensitivity of hepatocellular carcinoma to sorafenib through miRNA-370/PIM1 axis-regulated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Physcion and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physcion, a naturally occurring anthraquinone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Extracted from various medicinal plants, including a variety of Rheum and Cassia species, this compound and its derivatives have demonstrated promising therapeutic potential across a spectrum of diseases. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its known derivatives, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the intricate signaling pathways modulated by these compounds.

Core Pharmacological Activities

This compound exhibits a wide range of biological activities, making it a compelling candidate for drug development. Its primary pharmacological effects are multifaceted and include:

-

Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[1][2] Its anticancer mechanisms are complex, involving the modulation of multiple signaling pathways that regulate cell cycle, apoptosis, and metastasis.[3][4]

-

Anti-inflammatory Effects: The compound demonstrates significant anti-inflammatory properties by modulating key inflammatory signaling pathways.[5] This includes the inhibition of pro-inflammatory mediators, suggesting its potential in treating inflammatory disorders.

-

Neuroprotective Actions: Emerging evidence indicates that this compound possesses neuroprotective capabilities, offering potential therapeutic avenues for neurodegenerative diseases.[6] Its mechanisms in this regard are linked to the inhibition of neuroinflammation and oxidative stress.[5][6]

One of the most studied derivatives of this compound is This compound 8-O-β-D-glucopyranoside . This glycosylated form of this compound also exhibits a range of biological activities, including anti-sepsis and potential in ameliorating dementia, alongside anticancer and anti-inflammatory properties.[3][4][7]

Quantitative Pharmacological Data

To facilitate a comparative analysis of the potency of this compound and its derivatives, the following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | ~20 | 48 | [1] |

| HeLa | Cervical Cancer | Concentration-dependent inhibition | Not specified | [2] |

| A549 | Lung Carcinoma | Not specified | Not specified | [8] |

| HepG2 | Hepatocellular Carcinoma | 2.84 (NPs) | Not specified | [9] |

| MDA-MB-231 | Breast Cancer | 2.97 (NPs) | Not specified | [9] |

Note: "NPs" indicates that the study was conducted using this compound nanoparticles, which may enhance bioavailability and potency.[9]

Table 2: Pharmacokinetic Parameters of this compound

| Species | Dose & Route | Cmax | Tmax (h) | AUC | Reference |

| Rat | Oral | 0.018 µg/mL | 1 | Not specified | [9] |

Further pharmacokinetic data for this compound and its derivatives are limited and represent an area for future research.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways affected by this compound.

Anti-inflammatory Signaling Pathways

This compound has been shown to inhibit the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

Figure 1: Inhibition of NF-κB and MAPK signaling by this compound.

Neuroprotective Signaling Pathway

In the context of neuroprotection, this compound has been found to inhibit the JAK2/STAT3 signaling pathway, which is implicated in neuroinflammation.

Figure 2: this compound-mediated inhibition of the JAK2/STAT3 pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments frequently cited in the pharmacological evaluation of this compound and its derivatives.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method to assess cell viability and proliferation.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Figure 3: Workflow for a typical MTT cell viability assay.

Protein Expression Analysis

2. Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of drug action.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

Protocol Outline:

-

Lyse treated and untreated cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-NF-κB, cleaved caspase-3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein using a chemiluminescent or fluorescent substrate and image the blot.

-

Figure 4: General workflow for Western blotting.

In Vivo Anti-inflammatory Models

3. Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

-

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Protocol Outline:

-

Administer this compound, its derivative, or a control vehicle to rodents (e.g., rats or mice) via an appropriate route (e.g., oral gavage).

-

After a specific pre-treatment time, inject a solution of carrageenan into the subplantar region of one hind paw.

-

Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of edema inhibition compared to the control group.

-

This compound Derivatives: A Frontier for Research

While this compound has been extensively studied, research into its synthetic and semi-synthetic derivatives is still in its early stages. The primary naturally occurring derivative is this compound 8-O-β-D-glucopyranoside.[3][4][7] The synthesis of novel this compound analogs presents a promising avenue for enhancing its pharmacological properties, such as increased potency, improved bioavailability, and reduced toxicity. Structure-activity relationship (SAR) studies on newly synthesized derivatives will be crucial in identifying key structural motifs responsible for their biological activities and in guiding the design of more effective therapeutic agents.

Conclusion and Future Directions

This compound and its naturally occurring glucoside derivative have demonstrated a remarkable range of pharmacological activities, positioning them as valuable lead compounds for drug discovery and development. Their anticancer, anti-inflammatory, and neuroprotective effects are well-documented and are mediated through the modulation of key signaling pathways.

Future research should focus on several key areas:

-

Synthesis and Pharmacological Evaluation of Novel Derivatives: A systematic approach to the synthesis and screening of new this compound derivatives is essential to explore the full therapeutic potential of this chemical scaffold.

-

Comprehensive Pharmacokinetic and Toxicological Studies: In-depth pharmacokinetic and toxicology studies are required to assess the safety and efficacy of this compound and its promising derivatives in preclinical models.

-

Elucidation of Detailed Molecular Mechanisms: Further investigation into the precise molecular targets and downstream signaling events will provide a more complete understanding of how these compounds exert their therapeutic effects.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the expanding field of this compound pharmacology. The continued exploration of this fascinating natural product and its derivatives holds great promise for the development of novel therapies for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Structure-Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Physcion for Researchers and Drug Development Professionals

Introduction

Physcion, an anthraquinone derivative predominantly isolated from the roots and rhizomes of Rheum species (rhubarb), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include anti-inflammatory, anti-cancer, anti-microbial, and hepatoprotective properties.[1] As with any compound of therapeutic interest, a thorough understanding of its physicochemical properties is paramount for the development of effective and stable pharmaceutical formulations. This technical guide provides an in-depth analysis of the solubility and stability of this compound in various solvents and under different environmental conditions, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound Solubility

The solubility of a drug substance is a critical determinant of its bioavailability and therapeutic efficacy. This compound is a lipophilic molecule, which dictates its solubility profile across a range of solvents. Generally, it is insoluble in water and exhibits varying degrees of solubility in organic solvents.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in a variety of common solvents. It is important to note that solubility can be significantly influenced by experimental conditions such as temperature and the use of co-solvents or pH modifiers.

Table 1: Quantitative Solubility of this compound in Various Solvents

| Solvent | Solubility (mg/mL) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 3.33 | Ultrasonic and warming, pH adjusted to 9 with NaOH, and heated to 60°C.[2] |

| Dimethyl Sulfoxide (DMSO) | ≥1.42 | With ultrasonic and warming.[3][4][5] |

| Dimethyl Sulfoxide (DMSO) | 2 | Fresh DMSO is recommended as moisture can reduce solubility.[6] |

| Tetrahydrofuran (THF) | 2.5 | Ultrasonic and warming, and heated to 60°C.[2] |

| Dimethylformamide (DMF) | 1 | Ultrasonic needed.[2] |

| 4-Methylpyridine | 12 | - |

| Water | Insoluble | -[1][3][6] |

| Ethanol | < 1 (insoluble) | -[2][3][6] |

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Boiling Alcohol | Soluble[1][7] |

| Cold Alcohol | Slightly soluble[1][7] |

| Benzene | Soluble[1][7] |

| Chloroform | Soluble[1][7][8] |

| Chloroform (Heated) | Slightly soluble[][] |

| Ether | Soluble[1][7] |

| Acetone | Soluble[1][7] |

| Acetic Acid | Soluble[1][7] |

| Sodium Hydroxide Solution | Soluble[1][7] |

| Hot Sodium Carbonate Solution | Soluble[1][7] |

| Petroleum Ether | Very slightly soluble[1] |

| Ethyl Acetate (Heated) | Slightly soluble[][] |

| Hexane | Soluble[8] |

| Methylene Chloride | Soluble[8] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Solvent System: Prepare the desired solvent or buffer solution of a specific pH.

-

Addition of Excess Solute: Add an excess amount of this compound to a flask containing the chosen solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in a mechanical shaker or incubator with controlled temperature (e.g., 25°C or 37°C). Agitate the flasks at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: Accurately dilute the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or µg/mL).

This compound Stability

The stability of a pharmaceutical compound is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. This compound, like many other anthraquinones, can be susceptible to degradation under various stress conditions.

Factors Influencing this compound Stability

The primary factors that can influence the stability of this compound in solution are pH, temperature, and light.

Table 3: Influence of Environmental Factors on the Stability of Anthraquinones (with inferences for this compound)

| Factor | General Effect on Anthraquinones | Implication for this compound |

| pH | Can catalyze hydrolysis and oxidation. Stability is often pH-dependent, with some anthraquinones showing greater stability in acidic conditions and significant degradation in basic media.[11] | This compound is likely more stable in acidic to neutral pH and may degrade in alkaline solutions. |

| Temperature | Increased temperature generally accelerates the rate of chemical degradation reactions, such as hydrolysis and oxidation.[11] | Elevated temperatures are expected to decrease the stability of this compound solutions. Storage at controlled room temperature or refrigerated conditions is advisable. |

| Light (Photostability) | Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of degradation products.[12] | This compound solutions should be protected from light to prevent photodegradation. The use of amber-colored vials or storage in the dark is recommended. |

Experimental Protocol for Stability Analysis (HPLC-Based Method)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of this compound. Such a method can separate the intact drug from its degradation products, allowing for the quantification of both.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent in which it is both soluble and stable for the duration of the initial experiment.

-

Forced Degradation Studies: To understand the degradation pathways, subject the this compound solution to various stress conditions:

-

Acidic and Basic Hydrolysis: Treat the solution with dilute hydrochloric acid and sodium hydroxide, respectively, at room temperature and elevated temperatures.

-

Oxidative Degradation: Expose the solution to an oxidizing agent, such as hydrogen peroxide.

-

Thermal Degradation: Store the solution at elevated temperatures in the dark.

-

Photodegradation: Expose the solution to a light source (e.g., UV lamp or natural sunlight).

-

-

Sample Collection and Analysis: At specified time intervals, withdraw samples from the stressed solutions, neutralize if necessary, and dilute appropriately. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time. This data can be used to determine the degradation kinetics (e.g., zero-order or first-order) and calculate the half-life of this compound under each stress condition.

This compound in Biological Systems: Involvement in Signaling Pathways

The therapeutic effects of this compound are attributed to its modulation of various cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This compound has been shown to be an inhibitor of the TLR4/NF-κB signaling pathway and can induce apoptosis and autophagy in cancer cells.[2]

The following diagram illustrates a simplified representation of this compound's inhibitory action on a pro-inflammatory signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the current knowledge on the solubility and stability of this compound. The data presented herein underscores the importance of solvent selection and environmental control in the handling and formulation of this promising therapeutic agent. While this compound exhibits poor aqueous solubility, its solubility in various organic solvents offers multiple avenues for formulation development. Furthermore, an awareness of its susceptibility to degradation by pH, temperature, and light is critical for ensuring the development of a stable and effective drug product. The provided experimental protocols and diagrams serve as a valuable resource for researchers and drug development professionals working with this compound, facilitating further investigation into its therapeutic potential.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. raybiotech.com [raybiotech.com]

- 5. glpbio.com [glpbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. doc.abcam.com [doc.abcam.com]

- 8. researchgate.net [researchgate.net]

- 11. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Photodegradation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Anti-inflammatory Mechanisms of Physcion: Early Mechanistic Insights

Audience: Researchers, scientists, and drug development professionals.

Introduction

Physcion, a naturally occurring anthraquinone, has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-microbial, and hepatoprotective properties[1][2][3]. Found in medicinal plants such as Rheum tanguticum and Reynoutria japonica, this compound has demonstrated promising potential as a therapeutic agent[1]. Early investigations into its biological effects have particularly highlighted its potent anti-inflammatory capabilities[3][4][5]. This technical whitepaper provides an in-depth analysis of the early-elucidated molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. The document summarizes quantitative data from foundational studies, details relevant experimental protocols, and visualizes the core signaling cascades to offer a comprehensive resource for researchers in drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound

Early research reveals that this compound exerts its anti-inflammatory effects primarily by targeting and inhibiting pro-inflammatory signaling cascades. The two principal pathways implicated are the Toll-like Receptor 4/Nuclear Factor-kappa B (TLR4/NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway

The NF-κB transcription factor is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6[1][6]. In various inflammatory models, this compound has been shown to potently suppress this pathway.

Studies using lipopolysaccharide (LPS), a component of Gram-negative bacteria and a potent inflammatory stimulus, demonstrate that this compound can inhibit the activation of Toll-like Receptor 4 (TLR4), the primary receptor for LPS[1][7]. This upstream inhibition prevents the subsequent phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the phosphorylation and nuclear translocation of the NF-κB p65 subunit are blocked, leading to a significant reduction in the transcription of inflammatory mediators[8][9][10]. This mechanism has been observed in models of neuroinflammation and cerebral ischemia-reperfusion injury, where this compound treatment markedly reversed the upregulation of TLR4, p-IκB, and p-p65[9].

Modulation of the MAPK Signaling Pathway

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical set of signaling proteins involved in inflammation. Activation of these kinases leads to the downstream activation of transcription factors that regulate the expression of inflammatory cytokines and enzymes[11].

Experimental evidence indicates that this compound can attenuate the phosphorylation of p38, JNK, and ERK in various cell types, including mast cells and macrophages stimulated with inflammatory agents[12][13]. By suppressing the activation of these key kinases, this compound effectively curtails the inflammatory cascade. This multimodal inhibition of both NF-κB and MAPK pathways highlights its comprehensive anti-inflammatory profile[13][14].

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The tables below summarize key findings from both in vitro and in vivo models.

Table 1: Summary of In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Inflammatory Model | Key Biomarkers Measured | Observed Effect of this compound | Reference |

| SH-SY5Y | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | IL-1β, TNF-α, IL-6, MCP-1 | Significant decrease in pro-inflammatory cytokines | [10] |

| SH-SY5Y | OGD/R | TLR4, p-p65, p-IκBα protein levels | Significant downregulation/inhibition of phosphorylation | [9] |

| SH-SY5Y | OGD/R | ROS, MDA, SOD, GSH | Decreased ROS and MDA; Increased SOD and GSH | [10] |

| HMC-1 | PMACI-stimulated | p-ERK, p-JNK, p-p38 | Attenuated phosphorylation of all three MAPKs | [12] |

| HAPI | IFN-β-induced | IL-6, TNF-α, IL-1β, MCP-1 | Dose-dependent reduction in inflammatory factors | [15] |

| RAW264.7 | TNF-α-induced | Inflammatory gene expression | Downregulated expression via NF-κB/MAPK suppression | [13] |

Table 2: Summary of In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Inflammatory Condition | Key Biomarkers Measured | Observed Effect of this compound | Reference |

| Adult Mice | LPS-induced Neuroinflammation | TNF-α, IL-1β | Decreased levels of inflammatory cytokines | [7][16] |

| Adult Mice | LPS-induced Neuroinflammation | Iba-1, GFAP (microglia/astrocyte markers) | Reduced reactivity of glial cells | [7][16] |

| Adult Mice | LPS-induced Neuroinflammation | Nrf2, HO-1 (antioxidant proteins) | Upregulated expression, reversing oxidative stress | [7][16] |

| Rats | Cerebral Ischemia-Reperfusion (I/R) | TLR4/NF-κB pathway proteins | Inhibition of the signaling pathway | [8][9] |

| Rats | Cerebral Ischemia-Reperfusion (I/R) | Cerebral infarction, neuronal injury | Significantly reduced infarct size and attenuated injury | [10] |

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section outlines the methodologies for key experiments used to establish the anti-inflammatory effects of this compound.

In Vitro Model: LPS-Induced Inflammation in Glial Cells

-

Cell Culture : Microglial or astrocytic cell lines (e.g., BV2 or primary cultures) are cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO₂ incubator.

-

Treatment : Cells are pre-treated with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 1-2 hours).

-

Inflammatory Stimulation : Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a period ranging from 30 minutes to 24 hours, depending on the endpoint being measured.

-

Sample Collection :

-

Supernatants : Collected for cytokine analysis using ELISA.

-

Cell Lysates : Collected for protein analysis via Western blot or mRNA analysis via RT-qPCR.

-

In Vivo Model: LPS-Induced Neuroinflammation in Mice

-

Animal Model : Adult mice (e.g., C57BL/6) are used. All procedures are conducted in accordance with approved animal care protocols.

-

Treatment Groups : Mice are typically divided into control, LPS-only, this compound-only, and LPS + this compound groups.

-

Administration : this compound is administered (e.g., via intraperitoneal injection or oral gavage) at specific doses (e.g., 30 mg/kg) for a set period. LPS is administered via intraperitoneal injection (e.g., 250 µg/kg) to induce neuroinflammation[17].

-

Tissue Collection : After the treatment period, mice are euthanized, and brain tissues (e.g., cortex and hippocampus) are collected.

-

Analysis : Tissues are processed for Western blot analysis (to measure protein levels of TLR4, NF-κB, etc.), ELISA (for cytokine levels), and immunohistochemistry (to assess glial cell activation via Iba-1 and GFAP markers)[7][16].

Western Blot Analysis for Signaling Proteins

-

Protein Extraction : Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE : Equal amounts of protein (e.g., 20-40 µg) are separated on a sodium dodecyl-sulfate polyacrylamide gel.

-

Transfer : Proteins are transferred from the gel to a PVDF membrane.

-

Blocking and Incubation : The membrane is blocked (e.g., with 5% non-fat milk or BSA) for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-JNK, TLR4, β-actin).

-

Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification[9].

Conclusion

Early mechanistic studies have established this compound as a potent anti-inflammatory agent that functions by inhibiting the TLR4/NF-κB and MAPK signaling pathways. By preventing the activation of key transcription factors and kinases, this compound effectively suppresses the production of a wide array of pro-inflammatory mediators. The quantitative data from both cellular and animal models provide robust evidence for its efficacy. The detailed protocols and pathway diagrams presented in this guide offer a foundational resource for scientists aiming to further investigate and develop this compound as a potential therapeutic candidate for inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and this compound 8-O-β-D-glucopyranoside: Natural Anthraquinones with Potential Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a naturally occurring anthraquinone derivative, induces apoptosis and autophagy in human nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The anti-breast cancer property of this compound via oxidative stress-mediated mitochondrial apoptosis and immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Protects Rats Against Cerebral Ischemia-Reperfusion Injury via Inhibition of TLR4/NF-kB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological evaluation of this compound as a TRPV1 inhibitor with multimodal analgesic efficacy in experimental pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound prevents induction of optic nerve injury in rats via inhibition of the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Mitigates LPS-Induced Neuroinflammation, Oxidative Stress, and Memory Impairments via TLR-4/NF-кB Signaling in Adult Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Antimicrobial Spectrum of Physcion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physcion (1,8-dihydroxy-3-methoxy-6-methylanthraquinone), a naturally occurring anthraquinone, has demonstrated a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, with a focus on its spectrum of activity, quantitative efficacy, and proposed mechanisms of action. Detailed experimental protocols for assessing antimicrobial activity are also provided to facilitate further research and development of this compound as a potential antimicrobial agent.

Introduction

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of new therapeutic leads. This compound, an anthraquinone found in various plants and fungi, has been reported to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Notably, a growing body of evidence highlights its potential as a broad-spectrum antimicrobial agent. This guide aims to consolidate the current knowledge on the antimicrobial spectrum of this compound, providing a valuable resource for researchers in the fields of microbiology, natural product chemistry, and drug discovery.

Antimicrobial Spectrum and Efficacy

This compound has demonstrated inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species. The following tables summarize the available quantitative data on its antimicrobial efficacy, primarily expressed as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and zone of inhibition diameters.

Antibacterial Activity

This compound has shown notable activity against several bacterial species, including clinically relevant pathogens.

Table 1: Antibacterial Activity of this compound (MIC and MBC)

| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Chlamydia psittaci | 6BC | 128 | 256 | [1] |

| Chlamydia psittaci | SBL | 256 | 512 | [1] |

| Chlamydia psittaci | HJ | 128 | 256 | [1] |

Note: Data for other common bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli is limited in publicly available literature.

Table 2: Antibacterial Activity of this compound (Zone of Inhibition)

| Bacterium | Concentration | Zone of Inhibition (mm) | Reference |

| Data not available | - | - | - |

Antifungal Activity

This compound has been extensively studied for its antifungal properties, particularly against plant pathogenic fungi. Its activity against human fungal pathogens is an area of growing interest.

Table 3: Antifungal Activity of this compound (MIC and MFC)

| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Data not available | - | - | - | - |

Note: Quantitative MIC and MFC data for this compound against common human fungal pathogens like Candida albicans and Aspergillus fumigatus are not well-documented in the available search results.

Table 4: Antifungal Activity of this compound (Zone of Inhibition)

| Fungus | Concentration | Zone of Inhibition (mm) | Reference |

| Data not available | - | - | - |

Mechanisms of Antimicrobial Action

The precise mechanisms by which this compound exerts its antimicrobial effects are still under investigation and appear to be multifaceted, potentially varying between different types of microorganisms.

Antibacterial Mechanisms

The antibacterial action of this compound is thought to involve the disruption of fundamental cellular processes. One proposed mechanism is the inhibition of bacterial sugar and sugar metabolism intermediates through oxidation and dehydrogenation. This interference can disrupt energy production and essential metabolic pathways. Furthermore, this compound may inhibit the assimilation of ammonia nitrogen and the metabolism of amino acids, thereby hindering the synthesis of proteins and nucleic acids, which are vital for bacterial growth and replication[2].

Against Chlamydia psittaci, this compound has been shown to block the adhesion of the bacteria to host cells, a critical step in the infection process. It also inhibits the differentiation of reticulate bodies (RBs) to elementary bodies (EBs), which is essential for the propagation of the infection. Additionally, this compound appears to activate autophagy in host cells, leading to the clearance of the bacteria[1].

Antifungal Mechanisms

The antifungal activity of this compound, particularly against plant pathogenic fungi, is better characterized. A key proposed mechanism is the interference with the biosynthesis of chitin, a crucial component of the fungal cell wall[2]. This disruption leads to the local expansion and rupture of germ tubes and mycelia, causing the leakage of cellular contents and ultimately resulting in cell death[2].

In the context of plant pathogens like powdery mildew, this compound has also been shown to induce the host plant's defense responses, suggesting an indirect mode of action in addition to its direct antifungal effects[3][4].

Experimental Protocols

Standardized methods are crucial for the accurate determination of the antimicrobial activity of compounds like this compound. The following are detailed protocols for the broth microdilution method to determine MIC and the agar disk diffusion method to determine the zone of inhibition.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

This compound stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)

-

Microbial suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL for bacteria)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution of this compound: Add 100 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a gradient of this compound concentrations.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells (which should only contain broth).

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no this compound.

-

Sterility Control: Wells containing only broth to check for contamination.

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used to dissolve this compound to ensure it does not inhibit microbial growth.

-

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.

Workflow for MIC Determination

Figure 1: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Agar Disk Diffusion Method for Zone of Inhibition Determination